Nami-A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NAMI-A is synthesized through the reaction of ruthenium trichloride with dimethylsulfoxide and imidazole in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- Dissolve ruthenium trichloride in hydrochloric acid.
- Add dimethylsulfoxide and imidazole to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold water and dry it under vacuum .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale dissolution of ruthenium trichloride in hydrochloric acid.
- Addition of dimethylsulfoxide and imidazole in controlled proportions.
- Refluxing the mixture in industrial reactors.
- Filtration and washing of the precipitate.
- Drying the product under vacuum conditions to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
NAMI-A undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water at physiological pH.
Substitution: Acidic conditions to facilitate the replacement of imidazole with water.
Major Products Formed
Aquo Complex: Formed during hydrolysis.
Substituted Complexes: Formed during substitution reactions.
Scientific Research Applications
Chemistry: Used as a model compound for studying the behavior of ruthenium-based coordination complexes.
Biology: Investigated for its interactions with biological molecules such as DNA and proteins.
Medicine: Primarily researched for its antimetastatic properties in cancer treatment.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
NAMI-A is considered a pro-drug that becomes active upon hydrolysis. The mechanism involves:
Hydrolysis: Formation of a charge-neutral aquo complex at physiological pH.
Interaction with Biological Targets: The aquo complex interacts with DNA and proteins, inhibiting the proliferation of metastatic cells.
Selective Targeting: This compound selectively affects metastatic cells without significant cytotoxicity to normal cells.
Comparison with Similar Compounds
NAMI-A is often compared with other ruthenium-based compounds such as KP1019 and BOLD-100. Here are some key points of comparison:
Uniqueness of this compound
Antimetastatic Properties: Unlike KP1019, which is cytotoxic, this compound is less cytotoxic and more effective in reducing metastasis.
Selective Targeting: This compound selectively targets metastatic cells, making it a promising candidate for cancer therapy with fewer side effects.
Similar Compounds
KP1019: Indazolium trans-tetrachlorobis(indazole)ruthenate(III).
BOLD-100: Another ruthenium-based anticancer compound.
Properties
IUPAC Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBTXZRLXLLKO-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4N4ORuS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201653-76-1 |
Source
|
Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NAMI-A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAMI-A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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